Cas no 13264-92-1 (2-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside)
2-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside Chemical and Physical Properties
Names and Identifiers
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- b-D-Glucopyranoside, 2-nitrophenyl2-(acetylamino)-2-deoxy-
- 2-Nitrophenyl 2-(acetylamino)-2-deoxy-beta-D-glucopyranoside
- 2-Nitrophenyl-N-acetyl- β-D- glucosaminide
- 2-NITROPHENYL-N-ACETYL-BETA-D-GLUCOSAMINIDE
- ONP-beta-D-GlcNAc
- (2'-NITRO)PHENYL-2-ACETAMIDO-2-DEOXY-SS-D-GLUCOPYRANOSIDE
- 1-(2-Nitrophenyl)-N-acetyl-&
- 1-(2-Nitrophenyl)-N-acetyl-B-D-glucosaminide
- 2-Nitrophenyl2-acetamido-2-deoxy-b-D-glucopyranoside
- amp
- -D-glucosaminide
- sect
- 1-(2-Nitrophenyl)-N-acetyl-§2-NITROPHENYL-N-ACETYL-BETA-D-GLUCOSAMINE
- 1-(2-Nitrophenyl)-N-acetyl-beta-D-glucosaminide
- O-NITROPHENYL-2-ACETAMIDO-2-DEOXY-BETA-D-GLUCOSIDE
- (2''-NITRO)PHENYL-2-ACETAMIDO-2-DEOXY-SS-D-GLUCOPYRANOSIDE
- o-nitrophenyl N-acetyl-beta-D-glucosaminide
- EINECS 236-258-8
- 2-Nitrophenyl 2-(acetylamino)-2-deoxy-b-D-Glucopyranoside
- Q27162471
- SCHEMBL1034614
- 2-Nitrophenyl2-(acetylamino)-2-deoxy-b-D-Glucopyranoside
- AKOS002688246
- 13264-92-1
- 2-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside
- N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-nitrophenoxy)oxan-3-yl]acetamide
- 2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
- N-((2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-nitrophenoxy)tetrahydro-2H-pyran-3-yl)acetamide
- beta-D-Glucopyranoside, 2-nitrophenyl 2-(acetylamino)-2-deoxy-
- DTXSID801196733
- 2-nitrophenyl N-acetyl-beta-D-glucosaminide
- NS00085905
- MFCD00067648
- CS-0444579
- CHEBI:90334
- G77801
- 2-Nitrophenyl 2-(acetylamino)-2-deoxy-I(2)-D-glucopyranoside
-
- MDL: MFCD00067648
- Inchi: 1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-5-3-2-4-8(9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12-,13-,14-/m1/s1
- InChI Key: PXMQUEGJJUADKD-DHGKCCLASA-N
- SMILES: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO)O)O)NC(C)=O)OC1C=CC=CC=1[N+](=O)[O-]
Computed Properties
- Exact Mass: 342.10634
- Monoisotopic Mass: 342.106
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 457
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _1.2
- Topological Polar Surface Area: 154A^2
Experimental Properties
- Color/Form: White to off white crystalline powder
- Density: 1.51
- Melting Point: 176-177 ºC
- Boiling Point: 685.2 °C at 760 mmHg
- Flash Point: 368.2 °C
- Refractive Index: 1.619
- PSA: 151.39
- LogP: -0.16860
2-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM182070-5g |
2-Nitrophenyl 2-(acetylamino)-2-deoxy-beta-D-glucopyranoside |
13264-92-1 | 95% | 5g |
$593 | 2021-06-15 | |
| TRC | N926303-20mg |
2-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside |
13264-92-1 | 20mg |
$ 50.00 | 2022-06-02 | ||
| TRC | N926303-40mg |
2-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside |
13264-92-1 | 40mg |
$ 70.00 | 2022-06-02 | ||
| TRC | N926303-200mg |
2-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside |
13264-92-1 | 200mg |
$ 250.00 | 2022-06-02 | ||
| Apollo Scientific | BIB6124-5g |
2-Nitrophenyl-N-acetyl-beta-D-glucosaminide |
13264-92-1 | 5g |
£190.00 | 2023-09-02 | ||
| Apollo Scientific | BIB6124-10g |
2-Nitrophenyl-N-acetyl-beta-D-glucosaminide |
13264-92-1 | 10g |
£310.00 | 2023-09-02 | ||
| abcr | AB259094-250 mg |
2-Nitrophenyl-N-acetyl-beta-D-glucosaminide, 99%; . |
13264-92-1 | 99% | 250 mg |
€245.40 | 2023-07-20 | |
| abcr | AB259094-1 g |
2-Nitrophenyl-N-acetyl-beta-D-glucosaminide, 99%; . |
13264-92-1 | 99% | 1 g |
€455.10 | 2023-07-20 | |
| Chemenu | CM182070-5g |
2-Nitrophenyl 2-(acetylamino)-2-deoxy-beta-D-glucopyranoside |
13264-92-1 | 95% | 5g |
$593 | 2024-08-02 | |
| Alichem | A119001827-1g |
2-Nitrophenyl 2-(acetylamino)-2-deoxy-b-D-Glucopyranoside |
13264-92-1 | 95% | 1g |
400.00 USD | 2021-06-11 |
2-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside Suppliers
2-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 2-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside
Comprehensive Overview of 2-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS No. 13264-92-1)
2-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside, with the CAS number 13264-92-1, is a specialized glycoside derivative widely utilized in biochemical and pharmaceutical research. This compound belongs to the family of nitrophenyl glycosides, which are pivotal in studying enzyme mechanisms, particularly glycosidases. The presence of the 2-nitrophenyl group enhances its utility as a chromogenic substrate, enabling sensitive detection of enzymatic activity. Researchers frequently employ this compound to investigate carbohydrate metabolism and glycosylation processes, making it a cornerstone in glycobiology studies.
In recent years, the demand for enzyme substrates like 2-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside has surged due to advancements in drug discovery and diagnostic assays. Its ability to act as a synthetic analog of natural glycosides allows scientists to mimic biological pathways, addressing critical questions in diabetes research and cancer biomarkers. The compound’s chromogenic properties also align with the growing trend toward high-throughput screening (HTS) technologies, where rapid and visible readouts are essential for efficiency.
The structural features of 2-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside include a β-D-glucopyranoside backbone modified with an acetamido group at the 2-position, enhancing its stability and specificity. This modification is particularly relevant in studies targeting N-acetylglucosaminidases, enzymes implicated in inflammatory diseases and lysosomal storage disorders. As such, the compound has garnered attention in precision medicine initiatives, where understanding enzyme dysregulation is key to developing targeted therapies.
From a synthetic chemistry perspective, the preparation of 2-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside involves selective glycosylation strategies to ensure the β-configuration is preserved—a critical factor for its biological activity. Innovations in green chemistry have further optimized its production, reducing reliance on hazardous reagents and aligning with global sustainability goals. These advancements resonate with the increasing consumer and regulatory focus on eco-friendly laboratory practices.
In the context of search engine trends, queries such as "applications of nitrophenyl glycosides" and "β-D-glucopyranoside derivatives in research" reflect the scientific community’s interest in this compound’s versatility. Additionally, its role in glycosidase inhibition assays is frequently explored, as researchers seek tools to study carbohydrate-active enzymes (CAZymes). These enzymes are central to gut microbiome studies, a hot topic linked to metabolic health and immune function.
Looking ahead, 2-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside is poised to remain a vital reagent in glycobiology and biomedical research. Its compatibility with modern analytical techniques, such as HPLC and mass spectrometry, ensures its relevance in quantitative studies. Furthermore, the rise of AI-driven drug design has amplified the need for reliable biochemical tools like this compound, which provide empirical data to validate computational predictions.
To summarize, 2-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS No. 13264-92-1) exemplifies the intersection of chemistry and biology, offering researchers a robust platform to explore enzymatic processes and disease mechanisms. Its adaptability to contemporary scientific challenges—from personalized medicine to sustainable synthesis—underscores its enduring value in the life sciences.
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